molecular formula C12H19N3 B1447598 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine CAS No. 1540988-34-8

3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine

Cat. No. B1447598
M. Wt: 205.3 g/mol
InChI Key: VGKITYSVYVEVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine” is a chemical compound with the CAS Number: 1540988-34-8 . It has a molecular weight of 205.3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.3 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine has been utilized in the synthesis of various heterocyclic compounds. A method was developed for the preparation of 3- and 4-(1H-azol-1-yl)piperidines, which includes arylation of azoles like pyrazoles, imidazoles, and triazoles, with subsequent reduction of the pyridine ring (Shevchuk et al., 2012).

Medicinal Chemistry and Pharmacological Applications

  • Antimycobacterial Activity : Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, related to 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine, demonstrated significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017).
  • Broad Therapeutic Potential : The imidazo[1,2-a]pyridine scaffold, closely related to the compound , exhibits a wide range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and other activities (Deep et al., 2016).

Neuropharmacology

  • The compound has been involved in the development of non-sulfonamide 5-HT6 receptor ligands. These derivatives, including 3H-imidazo[4,5-b]pyridine, have been explored for their potential in treating neurodegenerative and psychiatric disorders due to their cognitive-enhancing properties (Vanda et al., 2018).

Cardiotonic Properties

  • Some derivatives of imidazo[1,2-a]pyridine, structurally similar to 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine, have been synthesized and evaluated for their positive inotropic activity, showing potential in the treatment of congestive heart failure (Yamanaka et al., 1991).

Industrial Applications

  • The compound and its derivatives have been used in the electrolytic coloring of anodized aluminum, demonstrating their utility in industrial applications (Moshohoritou et al., 1994).

N-Heterocyclic Carbenes

  • The imidazo[1,5-a]pyridine skeleton, closely related to 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine, provides a versatile platform for generating stable N-heterocyclic carbenes, which are important in various chemical reactions (Alcarazo et al., 2005).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements and precautionary statements for this compound are not specified .

properties

IUPAC Name

3-piperidin-3-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-7-15-11(5-1)9-14-12(15)10-4-3-6-13-8-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKITYSVYVEVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C3CCCNC3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 2
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 3
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 4
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 5
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 6
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.